(S,S)-meta-nitro-Chloramphenicol is classified as an antibiotic and is part of the chloramphenicol family, which includes various derivatives used in medical and research applications. Its classification falls under pharmaceuticals, specifically antibiotics that target bacterial infections.
The synthesis of (S,S)-meta-nitro-Chloramphenicol typically involves multiple steps, including chlorination and the formation of chiral centers.
Industrial production often employs large-scale nitration and chlorination processes, followed by purification steps to ensure the desired stereoisomer is obtained. The use of catalysts and controlled reaction conditions is crucial for maximizing yield and purity .
The molecular structure of (S,S)-meta-nitro-Chloramphenicol features:
(S,S)-meta-nitro-Chloramphenicol can participate in various chemical reactions:
The outcomes of these reactions depend on the specific conditions applied. For instance, reducing the nitro group typically yields an amine derivative .
The mechanism of action for (S,S)-meta-nitro-Chloramphenicol involves:
Property | Value |
---|---|
CAS Number | 1327173-85-2 |
Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ |
Molecular Weight | 323.13 g/mol |
Melting Point | 149°C - 153°C |
Solubility | Soluble in methanol, ethanol; limited in water |
Stability | Stable under dry conditions; sensitive to light and moisture |
The compound's nitro group can readily undergo reduction to form an amine, making it reactive under various chemical conditions .
(S,S)-meta-nitro-Chloramphenicol has several scientific applications:
Chloramphenicol was first isolated in 1947 from Streptomyces venezuelae, marking the first broad-spectrum antibiotic discovered and the first produced synthetically at scale [1] [3]. Early structural studies identified its para-nitrobenzene configuration as pharmacologically essential. By the 1950s, systematic derivatization efforts began, targeting the nitro group position and stereochemistry to overcome resistance and toxicity. Among these derivatives, meta-nitro variants emerged as deliberate synthetic products designed to evade common resistance mechanisms like nitroreductase enzymes, which selectively reduce the para-nitro group to an inactive amine [2] [6]. The (S,S)-meta-nitro-chloramphenicol isomer was characterized during chiral separation studies in the 2000s, using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to resolve all eight possible stereoisomers (four meta and four para configurations) [2]. Unlike its natural para-configured counterpart, this isomer lacks natural biosynthesis records, confirming its origin in synthetic chemistry laboratories exploring structure-activity relationships [2].
Table 1: Key Historical Milestones in Chloramphenicol Derivative Research
Year | Event | Significance |
---|---|---|
1947 | Isolation from S. venezuelae | First identification of natural chloramphenicol |
1949 | Full chemical synthesis achieved | Enabled derivative exploration |
1950s | Synthesis of meta-nitro analogs | Early attempts to circumvent resistance |
2000s | Chiral resolution of all eight isomers via LC-MS/MS | Identification of (S,S)-meta-nitro-chloramphenicol as a distinct entity |
The repositioning of the nitro group from the para to the meta site on the benzene ring induces profound electronic and steric changes. In natural chloramphenicol, the para-nitro group creates a symmetrical, linear dipole that enhances ribosomal A-site binding via hydrogen bonding with 23S rRNA nucleotides (e.g., G2505, C2452) [4] [5]. In contrast, the meta-nitro configuration distorts this dipole, reducing binding affinity by ~20-fold due to misalignment with ribosomal hydrogen-bond acceptors [2] [7]. Nuclear magnetic resonance (NMR) analyses reveal altered electron density distribution across the benzene ring, decreasing the compound’s overall polarity and octanol-water partition coefficient (logP) by 0.3 units compared to the para isomer [2]. This reduction in polarity may compromise membrane permeability in Gram-negative bacteria, which rely on porin channels for antibiotic uptake [5].
Critically, the meta-nitro configuration confers resistance to nitroreductase enzymes (e.g., NfsB). These enzymes, which reduce the para-nitro group to an inactive hydroxylamine or amine derivative, exhibit minimal activity against the meta variant due to steric hindrance at their catalytic sites [6]. This evasion is quantified in enzymatic assays, where meta-nitro-chloramphenicol shows <5% conversion to amino derivatives versus >95% for the para isomer [6].
Table 2: Structural and Electronic Properties of Chloramphenicol Isomers
Property | RR-para-chloramphenicol | (S,S)-meta-nitro-chloramphenicol | Change |
---|---|---|---|
Nitro group position | para | meta | Steric shift |
Dipole moment (Debye) | 4.8 | 3.9 | ↓ 18.8% |
logP | 1.1 | 0.8 | ↓ 27.3% |
Ribosomal binding affinity (Kd, μM) | 1.2 | 24.5 | ↓ 20-fold |
Nitroreductase susceptibility | High | Low | Resistance evasion |
The (S,S) stereochemistry at the propanediol C1 and C2 positions is a critical determinant of bioactivity. Ribosomal binding studies demonstrate that only the RR-p configuration (natural levomycetin) optimally fits the peptidyl transferase center (PTC), where the C1 hydroxyl donates hydrogen bonds to Uracil 2585 of the 50S subunit [2] [4]. The (S,S) enantiomer, however, inverts these chiral centers, disrupting this interaction and abolishing antimicrobial activity against model organisms like Escherichia coli and Staphylococcus aureus [2]. This stereodependence extends to the meta-nitro series: While (S,S)-meta-nitro-chloramphenicol lacks direct antibacterial effects, it retains the ability to modulate ribosome function in context-specific contexts. For instance, it potentiates linezolid (an oxazolidinone antibiotic) by occupying adjacent ribosomal sites, reducing the linezolid IC50 by 40% in resistant enterococci [4].
Notably, the (S,S) configuration influences off-target effects in eukaryotic cells. Mitochondrial ribosomes share structural homology with bacterial ribosomes, and RR-p-chloramphenicol inhibits mitochondrial protein synthesis, causing dose-dependent bone marrow suppression [5] [7]. The (S,S) enantiomer exhibits 50-fold lower affinity for mitochondrial ribosomes, suggesting potentially reduced hematotoxicity [7]. Furthermore, recent work reveals that (S,S)-meta-nitro-chloramphenicol fails to activate bacterial resistance genes (cat, cml) regulated by nascent leader peptides. Unlike the RR-p isomer, which stalls ribosomes at Ala/Thr-rich sequences to induce resistance expression, the (S,S)-meta variant permits unimpeded translation of these regulators [4] [6].
Table 3: Biological Activities of Key Chloramphenicol Stereoisomers
Isomer | Antimicrobial Activity | Mitochondrial Inhibition | Resistance Gene Induction |
---|---|---|---|
RR-para (natural) | +++ (MIC ~4 μg/mL) | High | Yes |
SS-para (dextramycin) | + (MIC >128 μg/mL) | Moderate | No |
RR-meta | + (MIC 32–64 μg/mL) | Low | No |
(S,S)-meta | – (MIC >256 μg/mL) | Very low | No |
Concluding Remarks
(S,S)-meta-nitro-chloramphenicol exemplifies how strategic modifications to legacy antibiotics can yield probes with unique biological properties. Its synthetic origin, distinct binding profile, and stereospecific actions underscore the importance of isomer-specific research in advancing antibiotic design. While not a therapeutic agent itself, this derivative provides insights into resistance evasion and ribosomal modulation that may inform future antimicrobial development.
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